tert-butyl 4-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of tert-butyl 4-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate involves multiple steps, typically starting with the preparation of the pyrimidine and pyrazolo[3,4-d]pyrimidine cores. These cores are synthesized through cyclization reactions involving appropriate precursors. The piperidine-1-carboxylic acid tert-butyl ester moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often involve optimizing these synthetic routes to improve yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrimidine or pyrazolo[3,4-d]pyrimidine rings. Common reagents used in these reactions include bases like sodium methoxide and acids like hydrochloric acid. .
Scientific Research Applications
tert-butyl 4-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool compound in studying kinase signaling pathways.
Medicine: Its primary application is in the development of kinase inhibitors for cancer therapy. It has shown potential in inhibiting various kinases involved in cell proliferation and survival.
Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer. By inhibiting these kinases, the compound can interfere with the signaling pathways that promote cancer cell growth and survival. The molecular targets include various receptor tyrosine kinases and serine/threonine kinases, which are involved in processes such as cell division, apoptosis, and angiogenesis .
Comparison with Similar Compounds
Similar compounds include other kinase inhibitors such as sunitinib and sorafenib. Compared to these compounds, tert-butyl 4-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate may offer improved selectivity and potency against certain kinases. This uniqueness makes it a valuable candidate for further development in targeted cancer therapies .
Properties
Molecular Formula |
C20H26N8O2S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
tert-butyl 4-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H26N8O2S/c1-20(2,3)30-19(29)28-9-6-12(7-10-28)23-17-22-11-13-15(26-27-16(13)25-17)14-5-8-21-18(24-14)31-4/h5,8,11-12H,6-7,9-10H2,1-4H3,(H2,22,23,25,26,27) |
InChI Key |
QFTOMTHFPQEGFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC3=NNC(=C3C=N2)C4=NC(=NC=C4)SC |
Origin of Product |
United States |
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